molecular formula C11H20O2 B7801725 Isooctyl acrylate CAS No. 54774-91-3

Isooctyl acrylate

Cat. No.: B7801725
CAS No.: 54774-91-3
M. Wt: 184.27 g/mol
InChI Key: DXPPIEDUBFUSEZ-UHFFFAOYSA-N
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Description

Isooctyl acrylate (CAS 29590-42-9) is a branched acrylate ester with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.279 g/mol . Its IUPAC name is 6-methylheptyl acrylate, reflecting its branched alkyl chain structure (6-methylheptyl group esterified with acrylic acid). This monomer is widely used in polymer synthesis, contributing to materials with enhanced flexibility, adhesion, and mechanical properties due to its hydrophobic branched chain . It is a key component in coatings, adhesives, and cross-linked networks, often participating in free radical polymerization .

Preparation Methods

Isooctyl acrylate is typically synthesized through an esterification reaction. One common method involves the ester exchange reaction between methyl acrylate and 2-ethylhexanol in the presence of a catalyst such as titanium tetrachloride . The reaction conditions include heating the mixture to facilitate the ester exchange, followed by purification through rectification to obtain the final product.

Industrial production methods often involve solution polymerization of acrylic monomers, including this compound, to form copolymers that are soluble in organic solvents . This process is crucial for producing pressure-sensitive adhesives and other polymeric materials.

Chemical Reactions Analysis

Esterification Reaction

  • Reactants : Acrylic acid + Isooctanol

  • Catalysts : Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Conditions : Reflux (100–120°C) with continuous water removal to drive equilibrium .

  • Mechanism :

    CH2=CHCOOH+C8H17OHH+CH2=CHCOOC8H17+H2O\text{CH}_2=\text{CHCOOH} + \text{C}_8\text{H}_{17}\text{OH} \xrightarrow{\text{H}^+} \text{CH}_2=\text{CHCOOC}_8\text{H}_{17} + \text{H}_2\text{O}
  • Yield : >90% under optimized conditions .

Ester Exchange (Transesterification)

  • Reactants : Methyl acrylate + Isooctanol

  • Catalysts : Titanium tetrachloride (TiCl₄)

  • Conditions : Distillation at 60–80°C to remove methanol byproduct.

  • Industrial Preference : Favored for scalability and reduced side reactions .

Polymerization Reactions

This compound undergoes radical polymerization to form homopolymers or copolymers:

Homopolymerization

  • Initiators : Azobisisobutyronitrile (AIBN), benzoyl peroxide .

  • Conditions :

    • Solvents: Toluene, ethyl acetate.

    • Temperature: 60–80°C for AIBN; 80–100°C for peroxide initiators .

  • Mechanism :

    nCH2=CHCOOC8H17Initiator[-(CH2CHCOOC8H17)-]nn\,\text{CH}_2=\text{CHCOOC}_8\text{H}_{17} \xrightarrow{\text{Initiator}} [\text{-(CH}_2\text{CHCOOC}_8\text{H}_{17}\text{)-}]_n
  • Applications : Pressure-sensitive adhesives (PSAs) with tailored tack and peel strength .

Copolymerization

  • Common Comonomers : Butyl acrylate, methyl methacrylate, vinyl acetate .

  • Function : Modifies glass transition temperature (TgT_g) and mechanical properties.

  • Example Copolymer :

    IOA+Butyl AcrylateSoft, flexible adhesive[1][3].\text{IOA} + \text{Butyl Acrylate} \rightarrow \text{Soft, flexible adhesive} \,[1][3].

Critical Parameters

FactorOptimal RangeImpact on Reaction
Temperature60–120°CHigher temperatures accelerate polymerization but risk thermal runaway .
Solvent PolarityLow (toluene)Reduces chain-transfer reactions.
Inhibitor PresenceMEHQ (15–20 ppm)Prevents premature polymerization .

Hazardous Reactions

  • Uncontrolled Polymerization : Exothermic reaction leading to explosive decomposition .

  • Triggers : Oxygen depletion, UV exposure, or inhibitor depletion .

Thermal Degradation

  • Products : Acrylic acid, isooctanol, carbon oxides .

  • Conditions : >200°C or prolonged heating .

Combustion Byproducts

  • Complete Combustion :

    C11H20O2+15O211CO2+10H2O\text{C}_{11}\text{H}_{20}\text{O}_2 + 15\text{O}_2 \rightarrow 11\text{CO}_2 + 10\text{H}_2\text{O}
  • Incomplete Combustion : CO, toxic acrylates .

Scientific Research Applications

Coatings

Isooctyl acrylate is extensively used in the production of coatings due to its excellent gloss, color retention, and weather resistance. The compound enhances the durability and aesthetic qualities of paints and protective coatings applied to various surfaces.

  • Key Features :
    • Good adhesion to metals and plastics.
    • High resistance to UV light and environmental degradation.

Adhesives

In the adhesive industry, IOA is valued for its strong bonding capabilities. It is a primary ingredient in pressure-sensitive adhesives (PSAs) used in tapes, labels, and other bonding applications.

  • Key Features :
    • Provides superior adhesion to diverse substrates.
    • Offers flexibility and durability in adhesive formulations.

Sealants

This compound is also utilized in sealants for construction and automotive applications. Its properties contribute to effective sealing against moisture and air infiltration.

  • Key Features :
    • Excellent water resistance.
    • High elasticity allows movement without cracking.

Textiles

The textile industry employs IOA in fabric treatments to enhance water repellency and durability. It is used in coatings that improve the performance of outdoor fabrics.

  • Key Features :
    • Enhances fabric longevity.
    • Provides a barrier against stains and moisture.

Medical Applications

IOA is being explored for use in medical adhesives and coatings due to its biocompatibility and ability to form strong bonds with biological tissues.

  • Key Features :
    • Potential for use in surgical adhesives.
    • Safe for skin contact applications.

Case Study 1: Adhesive Performance

A study evaluated the performance of an adhesive formulation containing IOA compared to traditional acrylic adhesives. The results demonstrated that IOA-based adhesives exhibited superior peel strength and shear resistance under various environmental conditions, making them suitable for demanding applications such as automotive assembly.

Case Study 2: Coating Durability

Research conducted on exterior coatings incorporating IOA showed enhanced resistance to weathering compared to standard formulations. The coatings maintained their gloss and color after prolonged exposure to UV light and moisture, indicating the effectiveness of IOA in improving coating longevity.

Safety and Environmental Considerations

While this compound offers numerous benefits, safety assessments indicate potential health risks associated with exposure. Studies have shown that while IOA is not genotoxic, it can cause dermal irritation upon contact. Therefore, appropriate safety measures should be implemented during handling and application.

Toxicity Profile

  • Acute Toxicity : Limited evidence suggests low acute toxicity levels.
  • Dermal Irritation : Moderate irritation observed in animal studies.
  • Environmental Impact : Moderate ecotoxicity noted; careful disposal methods recommended to mitigate environmental risks .

Market Trends

The global market for this compound is projected to grow significantly due to increasing demand across various sectors. Key drivers include:

  • Rising demand for high-performance coatings.
  • Growth in the automotive and construction industries.
  • Innovations in adhesive technologies leveraging IOA's properties .

Mechanism of Action

At the molecular level, isooctyl acrylate participates in free radical polymerization. The double bond in its structure reacts with other monomers, incorporating into the polymer backbone and influencing the structure and performance of the resulting polymeric materials . This mechanism is crucial for its role in producing pressure-sensitive adhesives and other polymer-based products.

Comparison with Similar Compounds

Comparison with Structurally Similar Acrylates

Structural Isomerism and Key Properties

Isooctyl acrylate shares its molecular formula (C₁₁H₂₀O₂ ) with other acrylate isomers, including octyl acrylate (linear n-octyl chain) and 2-ethylhexyl acrylate (branched chain). These isomers differ in alkyl chain structure, influencing their physical properties and applications.

Table 1: Structural and Basic Chemical Comparison

Compound Structure CAS Number Molecular Weight (g/mol) Key Features
This compound Branched (6-methylheptyl) 29590-42-9 184.279 High hydrophobicity, enhanced polymer flexibility
Octyl acrylate Linear (n-octyl) 2499-59-4 184.279 Used in SWCNT functionalization, RAFT polymerization
2-ethylhexyl acrylate Branched (2-ethylhexyl) 103-11-7 184.279 Common plasticizer, metabolized in microbial studies

Sources : .

Reactivity and Polymerization Behavior

  • This compound : Its branched structure reduces steric hindrance compared to linear analogs, enabling efficient incorporation into polymer backbones. It is used in covalent adaptable networks (CANs) for recyclable materials .
  • Octyl acrylate: Linear structure facilitates controlled radical polymerization (e.g., RAFT), yielding polymers with narrow molecular weight distributions (Đ = 1.1–1.3) . It reacts with single-walled carbon nanotubes (SWCNTs) via Diels-Alder reactions, as shown by IR peaks at 1725 cm⁻¹ (C=O) and reduced C=C stretching intensity .

Table 2: Polymerization and Application Insights

Compound Key Reactivity Findings Applications
This compound Enhances cross-linking in polyacrylate networks Coatings, pressure-sensitive adhesives
Octyl acrylate Forms stable poly(octyl acrylate) via RAFT SWCNT functionalization, hydrophobic coatings
2-ethylhexyl acrylate Metabolized by microbes into volatile compounds Plasticizers, adhesives

Physical and Functional Differences

  • Hydrophobicity : this compound’s branching increases hydrophobicity compared to linear octyl acrylate, making it suitable for water-resistant coatings .
  • Dispersibility : In block copolymers, octyl acrylate (OA) fails to disperse dyes effectively in aqueous media, unlike shorter-chain acrylates (e.g., butyl acrylate) . This compound’s branching may further reduce dispersibility due to increased steric effects.

Biological Activity

Isooctyl acrylate (IOA) is an organic compound primarily used in the production of polymers and copolymers. Its biological activity has garnered attention due to its applications in various industries and potential health effects. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, ecotoxicity, and relevant case studies.

  • Chemical Formula : C₁₃H₂₄O₂
  • Molecular Weight : Approximately 184.27 g/mol
  • Physical State : Colorless liquid

This compound is characterized by its acrylate group, which allows it to undergo polymerization, forming long-chain polymers. The presence of the isooctyl group imparts hydrophobic properties, influencing the physical characteristics of the resulting polymers.

Acute Toxicity

This compound exhibits moderate toxicity. In animal studies, it has demonstrated an acute oral LD50 greater than 5000 mg/kg in rats, indicating low acute toxicity through ingestion. However, it has been noted to cause slight irritation upon dermal and ocular exposure in rabbits .

Genotoxicity and Carcinogenicity

Limited evidence suggests that certain acrylate esters, including this compound, may exhibit genotoxic effects. However, studies using various assays (Ames test, mouse lymphoma assay) indicated no significant genotoxic or carcinogenic potential under the conditions tested . In a dermal carcinogenicity bioassay, no significant difference in survival times was observed between treated groups and controls .

Skin Sensitization

This compound is classified as a moderate skin irritant and may cause skin sensitization upon repeated exposure. This characteristic necessitates caution in handling and usage.

Ecotoxicological Effects

The ecotoxicity of this compound has been evaluated in several studies focusing on its impact on aquatic organisms. The findings indicate varying levels of toxicity:

Organism EC50 (mg/L) Toxicity Level
S. polyrhiza9Toxic
T. platyurus8.7Toxic
E. coli16Moderate Toxicity
A. fischeri456Practically Harmless

The results indicate that this compound is particularly toxic to higher multicellular organisms while exhibiting moderate toxicity towards bacteria like E. coli but being relatively harmless to A. fischeri .

Study on Dermal Exposure

In a study assessing the effects of dermal exposure to this compound, animals exhibited symptoms such as dermatitis and hyperkeratosis after treatment with the monomer. However, no significant carcinogenic effects were observed over the study duration .

Ecotoxicological Assessment

Research evaluating the ecotoxicological effects of this compound on aquatic organisms revealed that concentrations as low as 9 mg/L could be harmful to certain species. This highlights the need for careful environmental management when using this compound in industrial applications .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for isooctyl acrylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of acrylic acid with isooctanol, using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Key variables include temperature (optimized between 60–80°C), molar ratio of reactants (1:1 to 1:1.2 acrylic acid:isooctanol), and catalyst concentration. Yield and purity can be monitored using gas chromatography (GC) or high-performance liquid chromatography (HPLC) . Side reactions like polymerization are mitigated by inhibitors (e.g., hydroquinone).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic peaks for the acrylate group (e.g., vinyl protons at δ 5.8–6.4 ppm). Fourier-transform infrared spectroscopy (FTIR) identifies ester carbonyl stretching (~1720 cm⁻¹) and acrylate C=C bonds (~1630 cm⁻¹). Mass spectrometry (MS) confirms molecular ion peaks (m/z ≈ 184 for [M+H]⁺). Purity assessment requires cross-validation with elemental analysis and chromatographic methods .

Q. How does this compound’s stability vary under different storage conditions, and what analytical methods detect decomposition products?

Stability studies should assess temperature (e.g., 4°C vs. room temperature), light exposure, and presence of stabilizers. Accelerated degradation tests (e.g., 40°C/75% relative humidity) combined with GC-MS or HPLC-MS can identify decomposition products like acrylic acid or dimerized species. Kinetic modeling (Arrhenius plots) predicts shelf-life .

Advanced Research Questions

Q. What computational models predict this compound’s reactivity in polymerization systems, and how do they align with experimental data?

Density Functional Theory (DFT) simulations model radical polymerization kinetics, focusing on activation energies and propagation rates. Parameters like the monomer’s electron-deficient double bond and steric effects from the isooctyl group influence reactivity. Validation involves comparing simulated rate constants with experimental results from dilatometry or real-time infrared spectroscopy (RT-IR) .

Q. How can researchers resolve contradictions in reported toxicity data for this compound across in vitro and in vivo studies?

Discrepancies often arise from differences in exposure duration, model organisms, or metabolite profiling. A meta-analysis framework should include:

  • Standardizing toxicity endpoints (e.g., LC₅₀, EC₅₀).
  • Cross-referencing metabolic pathways (e.g., cytochrome P450-mediated oxidation).
  • Statistical reconciliation using tools like ANOVA or Bayesian hierarchical models .

Q. What experimental designs optimize this compound’s application in stimuli-responsive hydrogels while minimizing unintended crosslinking?

A factorial design approach evaluates variables such as monomer concentration, crosslinker type (e.g., PEG diacrylate), and initiator dosage. Response Surface Methodology (RSM) optimizes swelling ratios and mechanical properties. Characterization via rheometry and scanning electron microscopy (SEM) validates network structure. Contamination by residual monomers is quantified using UV-Vis spectroscopy .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s ecotoxicological studies?

Non-linear regression models (e.g., log-logistic or probit analysis) fit dose-response curves. Bootstrap resampling assesses confidence intervals, while Kolmogorov-Smirnov tests evaluate normality. For multi-endpoint studies, multivariate analysis (e.g., PCA) reduces dimensionality .

Q. How should researchers design a PICOT framework for studying this compound’s dermatological effects?

  • P (Population): Human epidermal keratinocytes (HEKs) or murine models.
  • I (Intervention): Exposure to 0.1–10 mM this compound.
  • C (Comparison): Untreated controls or alternative acrylates.
  • O (Outcome): Cytokine release (IL-6, TNF-α) measured via ELISA.
  • T (Time): Acute (24–48 hr) vs. chronic (7-day) exposure .

Q. Data Presentation Standards

Q. What are the minimum reporting requirements for this compound’s physicochemical properties in peer-reviewed journals?

Journals require:

  • Purity (≥95% by GC/HPLC).
  • Spectral data (NMR, FTIR, MS).
  • Physical constants (density, refractive index).
  • Safety data (LD₅₀, NFPA ratings). Raw data must be archived in repositories like Zenodo or Figshare .

Properties

IUPAC Name

6-methylheptyl prop-2-enoate
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InChI

InChI=1S/C11H20O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3
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InChI Key

DXPPIEDUBFUSEZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCOC(=O)C=C
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Molecular Formula

C11H20O2
Record name ISOOCTYL ACRYLATE
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DSSTOX Substance ID

DTXSID00274047
Record name 6-Methylheptyl acrylate
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Molecular Weight

184.27 g/mol
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Physical Description

Liquid, Colorless liquid; [CHEMINFO], COLOURLESS LIQUID.
Record name 2-Propenoic acid, isooctyl ester
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Record name Isooctyl acrylate
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Boiling Point

196.8 °C
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Flash Point

91 °C, 91 °C c.c.
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Solubility

Solubility in water, g/100ml at 23 °C: 0.001 (very poor)
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Density

0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
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Vapor Density

Relative vapor density (air = 1): 6.4
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Vapor Pressure

0.15 [mmHg], Vapor pressure, Pa at 25 °C: 133.3
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CAS No.

29590-42-9, 54774-91-3
Record name Isooctyl acrylate
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Retrosynthesis Analysis

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